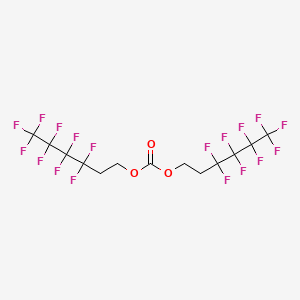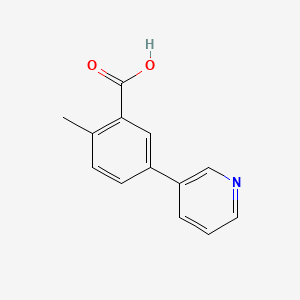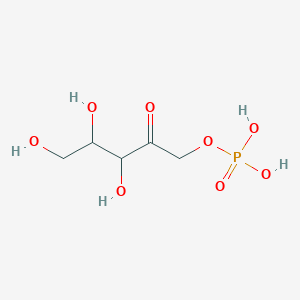
D-Xylulose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Xylulose 1-phosphate: is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways, particularly in the metabolism of pentose sugars It is an intermediate in the non-mevalonate pathway, which is essential for the biosynthesis of isoprenoids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Xylulose 1-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of D-xylulose. One common method involves the use of xylulokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to D-xylulose, forming this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using genetically engineered microorganisms. For example, Escherichia coli strains have been engineered to express xylulokinase and other enzymes involved in the pentose phosphate pathway, enabling efficient production of this compound from xylose-rich substrates .
Analyse Des Réactions Chimiques
Types of Reactions: D-Xylulose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylonic acid.
Reduction: It can be reduced to form D-xylitol.
Isomerization: It can be isomerized to form D-ribulose 1-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Enzymes like ribulose-phosphate 3-epimerase facilitate the isomerization process.
Major Products:
Oxidation: D-xylonic acid
Reduction: D-xylitol
Isomerization: D-ribulose 1-phosphate
Applications De Recherche Scientifique
D-Xylulose 1-phosphate has several applications in scientific research:
Chemistry: It is used as a substrate in studies of enzymatic reactions and metabolic pathways.
Biology: It plays a role in the study of pentose phosphate pathway and non-mevalonate pathway.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biofuels and biochemicals from lignocellulosic biomass
Mécanisme D'action
D-Xylulose 1-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It targets enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase. These enzymes are involved in the non-mevalonate pathway, which is crucial for the biosynthesis of isoprenoids . The compound’s interaction with these enzymes facilitates the conversion of substrates into essential metabolic products.
Comparaison Avec Des Composés Similaires
D-Xylulose 5-phosphate: Another phosphorylated sugar involved in the pentose phosphate pathway.
D-Ribulose 1-phosphate: An isomer of D-xylulose 1-phosphate involved in similar metabolic processes.
D-Xylulose: The non-phosphorylated form of this compound.
Uniqueness: this compound is unique due to its specific role in the non-mevalonate pathway, which is distinct from the more common mevalonate pathway for isoprenoid biosynthesis. This uniqueness makes it a valuable target for research and industrial applications, particularly in the context of developing new antibiotics and biofuels .
Propriétés
Formule moléculaire |
C5H11O8P |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
(3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12) |
Clé InChI |
NBOCCPQHBPGYCX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



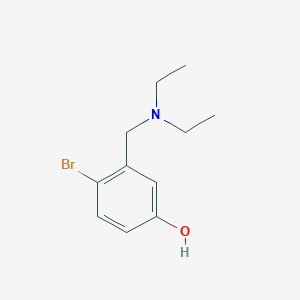


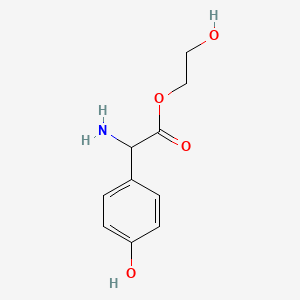

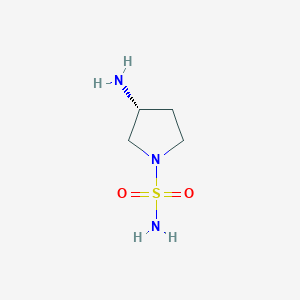
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
